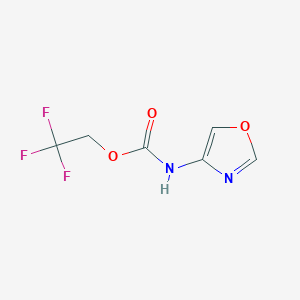

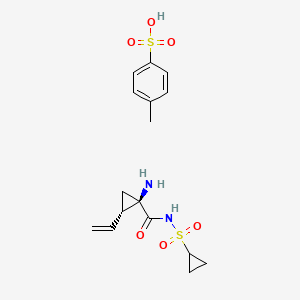

![molecular formula C15H19NO7 B1377927 Boc-D-threo-3-(benzo[1,3]dioxol-5-yl)serine CAS No. 1134768-34-5](/img/structure/B1377927.png)

Boc-D-threo-3-(benzo[1,3]dioxol-5-yl)serine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

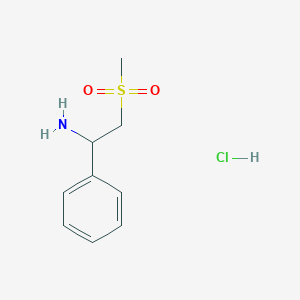

Boc-D-threo-3-(benzo[1,3]dioxol-5-yl)serine is a chemical compound with the molecular formula C15H19NO7 . It is used in proteomics research .

Molecular Structure Analysis

The molecular structure of Boc-D-threo-3-(benzo[1,3]dioxol-5-yl)serine contains a total of 43 bonds, including 24 non-H bonds, 8 multiple bonds, 6 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring .Applications De Recherche Scientifique

Medicinal Chemistry Applications

Boc-D-threo-3-(benzo[1,3]dioxol-5-yl)serine and related benzoxaborole compounds have shown a broad spectrum of applications in medicinal chemistry due to their unique physicochemical and drug-like properties. Benzoxaboroles have been utilized in the design of new classes of anti-bacterial, anti-fungal, anti-protozoal, anti-viral, and anti-inflammatory agents, demonstrating interesting drug development perspectives. Two benzoxaborole derivatives are already clinically used for the treatment of onychomycosis (tavaborole) and atopic dermatitis (crisaborole), with several others in various phases of clinical trials. The ease of preparation and peculiar mechanism of action related to the boron atom make benzoxaboroles a highly interesting field for the pharmaceutical industry (Nocentini, Supuran, & Winum, 2018).

Organic Optoelectronics Applications

In the realm of organic optoelectronics, Boc-D-threo-3-(benzo[1,3]dioxol-5-yl)serine and structurally related compounds have been incorporated into the design of organic light-emitting diodes (OLEDs) and other optoelectronic devices. The rapid development of organic optoelectronics has been supported by the introduction of new conjugated systems, including BODIPY-based materials, which have emerged as platforms for sensors, organic thin-film transistors, and organic photovoltaics. BODIPY-based materials are also being explored as 'metal-free' infrared emitters, demonstrating the versatility of these compounds in optoelectronic applications (Squeo & Pasini, 2020).

Materials Science Applications

In materials science, Boc-D-threo-3-(benzo[1,3]dioxol-5-yl)serine and related compounds have been studied for their potential in the fabrication and modification of photocatalysts. For example, (BiO)_2CO_3-based photocatalysts have been investigated for applications in healthcare, photocatalysis, humidity sensors, nonlinear optical applications, and supercapacitors. Modification strategies to enhance the visible light-driven photocatalytic performance of these materials have been developed, showcasing the broad applicability of Boc-D-threo-3-(benzo[1,3]dioxol-5-yl)serine related compounds in advanced material designs (Ni, Sun, Zhang, & Dong, 2016).

Propriétés

IUPAC Name |

3-(1,3-benzodioxol-5-yl)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO7/c1-15(2,3)23-14(20)16-11(13(18)19)12(17)8-4-5-9-10(6-8)22-7-21-9/h4-6,11-12,17H,7H2,1-3H3,(H,16,20)(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJQJOBNEPFXROF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C(C1=CC2=C(C=C1)OCO2)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-D-threo-3-(benzo[1,3]dioxol-5-yl)serine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(2-Ethyl-1,3-thiazol-5-yl)methyl]amino}acetic acid dihydrochloride](/img/structure/B1377846.png)

![[1-(Methanesulfonylmethyl)cyclopropyl]methanamine hydrochloride](/img/structure/B1377853.png)

![tert-butyl N-[4-methyl-1-(methylamino)pentan-3-yl]carbamate](/img/structure/B1377855.png)

![2-[2-(Propan-2-yloxy)ethanesulfonamido]acetic acid](/img/structure/B1377864.png)